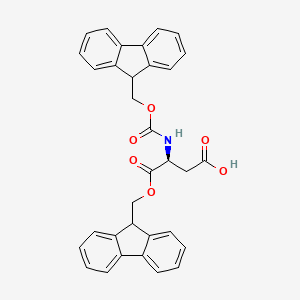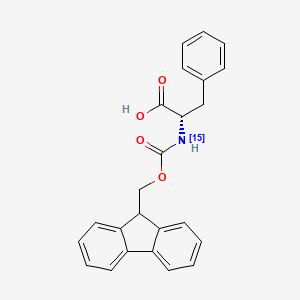
Fmoc-Phe-OH-15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N: is a derivative of L-phenylalanine, where the nitrogen atom is isotopically labeled with nitrogen-15. This compound is commonly used in peptide synthesis due to its stability and the ease with which the fluorenylmethoxycarbonyl group can be removed under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N typically involves the protection of the amino group of L-phenylalanine-15N with the fluorenylmethoxycarbonyl group. This can be achieved by reacting L-phenylalanine-15N with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate .
Industrial Production Methods: : Industrially, the production of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated peptide synthesizers .
Chemical Reactions Analysis
Types of Reactions: : N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N undergoes several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups.
Common Reagents and Conditions: : Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and various oxidizing and reducing agents depending on the desired transformation .
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with piperidine yields L-phenylalanine-15N .
Scientific Research Applications
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N is widely used in scientific research, particularly in:
Mechanism of Action
The primary mechanism by which N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N exerts its effects is through its role as a protected amino acid in peptide synthesis. The fluorenylmethoxycarbonyl group protects the amino group during the synthesis process, preventing unwanted side reactions. This protection is removed under basic conditions, typically using piperidine, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other fluorenylmethoxycarbonyl-protected amino acids such as:
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-13C9,15N
- N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-2-13C
- N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N .
Uniqueness: : The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N lies in its nitrogen-15 isotopic label, which makes it particularly useful for NMR studies. This isotopic labeling provides detailed information about the structure and dynamics of peptides and proteins, which is not possible with non-labeled compounds .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i25+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-LJSUXKQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH]C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
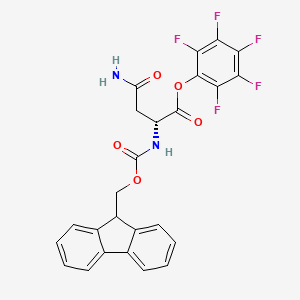
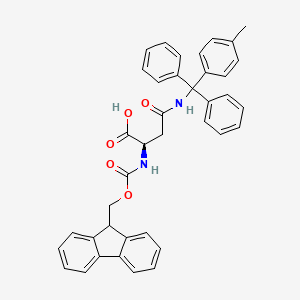
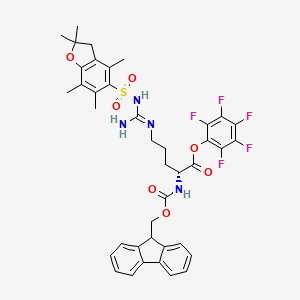
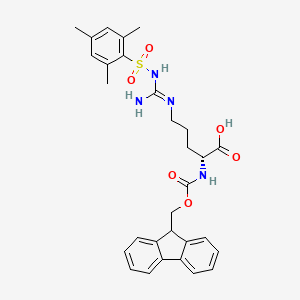
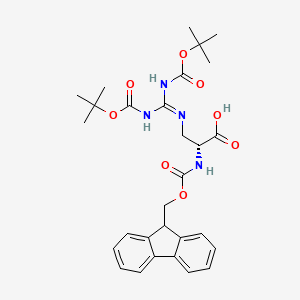
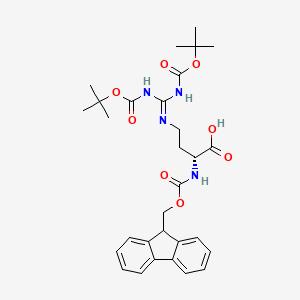
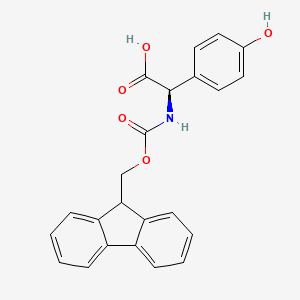
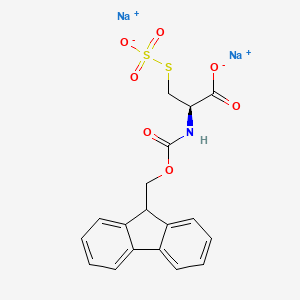
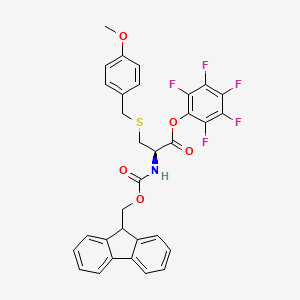
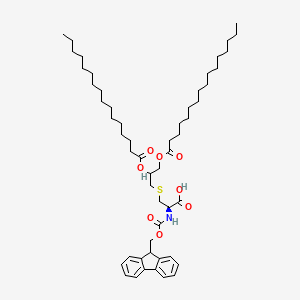
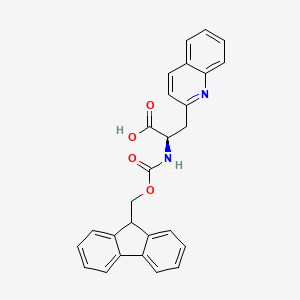
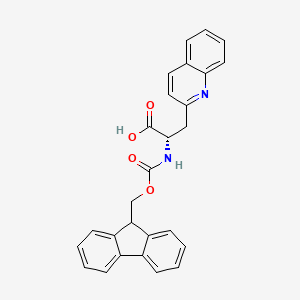
![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)
